molecular formula C6H10O4S B6162976 rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis CAS No. 1773508-26-1

rac-(1s,3s)-3-methanesulfonylcyclobutane-1-carboxylic acid, cis

Cat. No.: B6162976
CAS No.: 1773508-26-1
M. Wt: 178.2
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Description

rac-(1s,3s)-3-Methanesulfonylcyclobutane-1-carboxylic acid, cis, is a cyclobutane derivative characterized by a strained four-membered ring with two substituents in the cis configuration: a carboxylic acid (-COOH) at position 1 and a methanesulfonyl (-SO₂CH₃) group at position 3. The methanesulfonyl group is a strong electron-withdrawing substituent, which enhances the acidity of the carboxylic acid (pKa ~2-3) compared to unsubstituted cyclobutane-carboxylic acids.

Properties

CAS No.

1773508-26-1

Molecular Formula

C6H10O4S

Molecular Weight

178.2

Purity

95

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varying Functional Groups

Cyclobutane derivatives with substituents at positions 1 and 3 exhibit distinct properties based on functional group variations:

Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences vs. Target Compound
Target Compound -COOH, -SO₂CH₃ (cis) C₆H₁₀O₄S ~179.07* Not provided Reference for comparison
cis-1-Amino-1,3-cyclobutanedicarboxylic acid -COOH, -NH₂ (cis) C₆H₉NO₄ 175.14 73550-55-7 Amino group (-NH₂) instead of methanesulfonyl; basicity and hydrogen-bonding capacity differ
rac-methyl (1s,3s)-3-(ethenyloxy)cyclobutane-1-carboxylate -COOCH₃, -OCH₂CH₂ (cis) C₈H₁₂O₃ 156.18 2763740-83-4 Ethenyloxy ether and methyl ester; reduced acidity and solubility
rac-(1s,3s)-3-hydroxy-3-(prop-2-yn-1-yl)cyclobutane-1-carboxylic acid -COOH, -OH, -C≡CH (cis) C₈H₁₀O₃ 154.17 Not provided Hydroxy and propargyl groups; potential for click chemistry
cis-3-Ethyl-3-hydroxy-1-methylcyclobutane-carboxylic acid -COOH, -OH, -CH₂CH₃, -CH₃ (cis) C₉H₁₄O₃ 170.21 286442-90-8 Ethyl and methyl substituents; increased hydrophobicity

*Calculated molecular weight based on formula C₆H₁₀O₄S.

Key Observations :

  • Electron-Withdrawing Effects: The methanesulfonyl group in the target compound increases carboxylic acid acidity compared to amino () or hydroxy () substituents.
  • Reactivity : Ethenyloxy () and propargyl () groups enable distinct reactions (e.g., ether cleavage, click chemistry), whereas methanesulfonyl may facilitate nucleophilic substitution (e.g., sulfonamide formation).
  • Solubility : Methyl esters () or ethyl groups () reduce water solubility compared to free carboxylic acids.
Cyclobutane vs. Cyclopentane Derivatives

The target compound’s cyclobutane ring confers higher ring strain (~110 kJ/mol) than cyclopentane derivatives (e.g., rac-(1R,3S)-3-Carbamoylcyclopentane-1-carboxylic acid, ), which influences reactivity and conformational flexibility. Cyclopentane derivatives (e.g., , MW 157.17 g/mol) are more common in pharmaceuticals due to lower strain and metabolic stability, whereas cyclobutane derivatives may offer unique binding interactions in enzyme pockets .

Physicochemical Properties and Reactivity
  • Acidity: The target compound’s carboxylic acid (pKa ~2-3) is more acidic than amino (pKa ~9-10, ) or hydroxy (pKa ~10-12, ) analogs.
  • Thermal Stability : Methanesulfonyl groups enhance thermal stability compared to esters () or amides (), which may degrade under acidic/basic conditions.

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